molecular formula C12H19NO B8649241 4-[3-(Dimethylamino)butyl]-phenol

4-[3-(Dimethylamino)butyl]-phenol

Cat. No.: B8649241
M. Wt: 193.28 g/mol
InChI Key: ISCNHWQSPWNEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Dimethylamino)butyl]-phenol is a phenolic compound characterized by a dimethylamino-substituted butyl chain attached to the para position of the phenol ring. Its structure combines hydrophilic (phenolic hydroxyl, dimethylamino group) and hydrophobic (butyl chain) moieties, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-[3-(dimethylamino)butyl]phenol

InChI

InChI=1S/C12H19NO/c1-10(13(2)3)4-5-11-6-8-12(14)9-7-11/h6-10,14H,4-5H2,1-3H3

InChI Key

ISCNHWQSPWNEMX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s structure can be compared to derivatives with:

  • Phenol core with para-substituted alkyl/amino groups.
  • Dimethylamino groups at varying positions or chain lengths.
  • Hydrophobic side chains (e.g., butyl, propyl).
Table 1: Structural Comparison of Selected Compounds
Compound Name Substituent Position Side Chain Length Key Functional Groups Source
4-[3-(Dimethylamino)butyl]-phenol Para C4 Phenol, dimethylamino Target Compound
4-(Dimethylamino)phenol Para None Phenol, dimethylamino
3-(Dimethylamino)-1-propanol N/A C3 Alcohol, dimethylamino
3-(Dimethylamino)propanenitrile N/A C3 Nitrile, dimethylamino
Phenol, 4-(1,1,3,3-TMB)* Para C8 (branched) Phenol, branched alkyl
3-(Dimethylamino)-5-hydroxyphenoxy derivatives Meta/para Variable (C3–C4) Ether, dimethylamino, phenol

*TMB: Tetramethylbutyl

Key Observations :

  • Chain Length : The butyl chain in the target compound may enhance lipophilicity compared to shorter chains (e.g., propyl in evidence 5 compounds).
  • Amino Group Position: Para-substituted dimethylamino groups (as in the target compound and ) may exhibit distinct electronic effects compared to meta-substituted analogs (e.g., compounds in ).

Physicochemical Properties

Solubility and Lipophilicity

  • This compound: Predicted moderate water solubility due to the polar dimethylamino group, but increased lipophilicity from the butyl chain.
  • 4-(Dimethylamino)phenol (): Higher water solubility due to the absence of a hydrophobic chain.
  • 4-(1,1,3,3-TMB)phenol (): Extremely hydrophobic due to the bulky branched alkyl group.
Table 2: Comparative Physicochemical Data
Compound logP* (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 2.1–2.5 ~10–50 Not reported
4-(Dimethylamino)phenol 0.8–1.2 >100 120–125
4-(1,1,3,3-TMB)phenol 5.6–6.0 <0.1 80–85
3-(Dimethylamino)-propanenitrile 0.3–0.7 ~200 25–30

*logP: Octanol-water partition coefficient.

Cytotoxic and Antitumor Activity

  • Target Compound: No direct data, but structurally related chromene derivatives (e.g., 7-(dimethylamino)chromenes in ) showed cytotoxic activity against tumor cell lines (IC50: 1–10 μM).
  • 4-(Dimethylamino)phenol (): Limited activity reported; however, analogs like droloxifene (a tamoxifen derivative with dimethylaminoethoxy groups) demonstrate estrogen receptor modulation .

Antimicrobial and Antioxidant Potential

  • Phenolic Derivatives (): Compounds like 4-(methoxymethyl)phenol and 4-hydroxybenzaldehyde from traditional medicines showed moderate antibacterial activity (MIC: 50–200 μg/mL).
  • Branched Alkylphenols (): 4-(1,1,3,3-TMB)phenol is used industrially but lacks significant bioactivity.

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